molecular formula C28H30N4O2S B12030387 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one CAS No. 378770-91-3

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B12030387
CAS No.: 378770-91-3
M. Wt: 486.6 g/mol
InChI Key: KIUOAARDBCCEBX-PLRJNAJWSA-N
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Description

The compound “(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one” is a heterocyclic organic molecule featuring a pyrazole-thiazolone hybrid scaffold. Its structure includes:

  • A pyrazole ring substituted with a 4-butoxyphenyl group at position 3 and a phenyl group at position 1.
  • A thiazol-4(5H)-one core with a piperidinyl substituent at position 2 and a methylene bridge linking the pyrazole and thiazolone moieties in a Z-configuration.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via noncovalent interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

CAS No.

378770-91-3

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4O2S/c1-2-3-18-34-24-14-12-21(13-15-24)26-22(20-32(30-26)23-10-6-4-7-11-23)19-25-27(33)29-28(35-25)31-16-8-5-9-17-31/h4,6-7,10-15,19-20H,2-3,5,8-9,16-18H2,1H3/b25-19-

InChI Key

KIUOAARDBCCEBX-PLRJNAJWSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these steps include various aldehydes, amines, and thioamides, with catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it suitable for investigating biological pathways involving pyrazole and thiazole derivatives.

Medicine

Medically, the compound has potential as a lead compound in drug discovery. Its ability to interact with multiple biological targets suggests it could be developed into therapeutic agents for conditions such as inflammation, cancer, or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the literature, focusing on substituents, heterocyclic cores, and inferred properties:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiazol-4(5H)-one 4-Butoxyphenyl, phenyl (pyrazole); piperidinyl (thiazolone) ~508 (estimated) High lipophilicity (logP ~4.2); potential for CNS penetration due to piperidinyl group
(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[...] Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Butoxy-2-methylphenyl (pyrazole); 4-methoxyphenyl (triazole-thiazole) ~575 Increased steric bulk; methoxy group may enhance metabolic stability
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one 4-Isopropoxyphenyl (pyrazole); 4-methoxybenzyl (thiazolidinone) ~558 Thioxo group at position 2 increases electrophilicity; moderate solubility
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone Thiomethylphenyl (pyrazole); phenyl (pyrazolone) ~470 Thiomethyl group enhances electron density; potential for redox activity

Structural and Functional Analysis

Substituent Effects :

  • Alkoxy Groups : The target compound’s 4-butoxyphenyl group confers higher lipophilicity compared to the 4-isopropoxyphenyl in or 4-methoxyphenyl in . This may improve cell membrane permeability but reduce aqueous solubility .
  • Piperidinyl vs. Methoxybenzyl : The piperidinyl group in the target compound likely enhances solubility in polar solvents compared to the 4-methoxybenzyl substituent in , which adds aromatic bulk.

Heterocyclic Core Differences: Thiazol-4(5H)-one vs. However, this may also increase metabolic instability . Thiazolidin-4-one vs. Thiazol-4(5H)-one: The thiazolidinone in has a saturated ring, reducing planarity and possibly altering π-π stacking interactions compared to the unsaturated thiazolone in the target compound .

Synthetic Routes: The target compound’s synthesis likely involves a Knoevenagel condensation between a pyrazole aldehyde and thiazolone derivative, analogous to methods in . In contrast, and require multi-step heterocyclic annulations, increasing synthetic complexity .

Electron Localization and Reactivity: The Z-configuration of the methylene bridge in all compounds enforces a planar geometry, optimizing conjugation between the pyrazole and thiazolone moieties. This configuration is critical for maintaining bioactivity, as seen in related pyrazolone derivatives . Noncovalent interaction analysis (e.g., using Multiwfn ) would reveal differences in van der Waals surfaces and hydrogen-bonding potentials, influencing target selectivity.

Research Findings and Implications

  • Bioactivity Inference : While direct bioactivity data for the target compound is unavailable, structurally similar compounds exhibit insecticidal, antifungal, or enzyme-inhibitory properties . For example, the thiomethylphenyl group in correlates with enhanced insecticidal activity due to sulfur’s electrophilic nature.
  • Drug Design Considerations : The target compound’s piperidinyl group could mitigate the high logP (~4.2) by providing a protonatable nitrogen, balancing lipophilicity and solubility—a key factor in CNS drug development .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C29H31N3O2S2C_{29}H_{31}N_3O_2S_2, with a molecular weight of 517.7 g/mol. The compound features a thiazolidinone core with various substituents that influence its biological properties.

Property Value
Molecular FormulaC29H31N3O2S2C_{29}H_{31}N_3O_2S_2
Molecular Weight517.7 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazolidinone structure is known to inhibit various biological pathways, potentially leading to antimicrobial, anti-inflammatory, and anticancer effects. The presence of the butoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Biological Activities

Research indicates that compounds within the thiazolidinone class exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thiazolidinones can inhibit the growth of various bacterial strains. The specific compound has demonstrated significant antibacterial effects against Gram-positive bacteria.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro and in vivo models. It may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.
  • Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrazole derivatives, including the target compound, for their anticancer activity against various tumor cell lines. Results indicated a dose-dependent cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics .
  • Study 2 : Research conducted on the anti-inflammatory properties demonstrated that treatment with this compound resulted in a marked reduction in edema in animal models of acute inflammation, suggesting a potential application in treating inflammatory diseases .

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